1,5-Dibromo-3-methylenepentane
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Overview
Description
1,5-Dibromo-3-methylenepentane is an organic compound with the molecular formula C₆H₁₀Br₂. It is a dibromo derivative of methylenepentane, characterized by the presence of two bromine atoms at the 1 and 5 positions and a methylene group at the 3 position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-methylenepentane can be synthesized through the bromination of 1,5-dihydroxy-3-methylenepentane using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to around 100°C for 16 hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-methylenepentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Potassium carbonate, sodium hydroxide.
Electrophiles: Halogens, hydrogen halides
Major Products Formed
Substitution Products: 1,5-dihydroxy-3-methylenepentane, 1,5-diamino-3-methylenepentane.
Elimination Products: 3-methylene-1,4-pentadiene.
Addition Products: 1,5-dibromo-3-methylpentane
Scientific Research Applications
1,5-Dibromo-3-methylenepentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1,5-dibromo-3-methylenepentane involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the methylene group can participate in addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methylene group .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromo-3-methylpentane: Similar structure but lacks the methylene group.
1,5-Dichloro-3-methylenepentane: Similar structure with chlorine atoms instead of bromine.
1,5-Dibromo-3-hexene: Similar structure with an extended carbon chain
Uniqueness
1,5-Dibromo-3-methylenepentane is unique due to the presence of both bromine atoms and a methylene group, which confer distinct reactivity patterns. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
1,5-dibromo-3-methylidenepentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-6(2-4-7)3-5-8/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEDPTGIFYLOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCBr)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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